methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride
Description
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride is a brominated heterocyclic compound featuring an imidazo[1,5-a]pyrazine core. This molecule is distinguished by a methyl ester group at position 1, a bromine substituent at position 3, and two hydrochloric acid counterions. Such derivatives are valuable intermediates in medicinal chemistry, particularly for kinase inhibition and as building blocks in drug discovery .
Properties
Molecular Formula |
C8H12BrCl2N3O2 |
|---|---|
Molecular Weight |
333.01 g/mol |
IUPAC Name |
methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H10BrN3O2.2ClH/c1-14-7(13)6-5-4-10-2-3-12(5)8(9)11-6;;/h10H,2-4H2,1H3;2*1H |
InChI Key |
CKTCNZYZPLCVNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCN2C(=N1)Br.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[1,5-a]pyrazine Core
The imidazo[1,5-a]pyrazine ring system is generally prepared by condensation of appropriate pyrazine derivatives with amine-containing precursors followed by cyclization. A representative method includes:
- Starting from pyrazine-2-methylamine, the amine is reacted with acid anhydrides under controlled temperature (ice-water bath) to form an amide intermediate.
- This intermediate is then treated with phosphorus oxychloride and phosphorus pentoxide under reflux conditions to induce cyclization, forming the imidazo[1,5-a]pyrazine scaffold.
Bromination at the 3-Position
Selective bromination is achieved by treating the imidazo[1,5-a]pyrazine intermediate with brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent (e.g., ethanol) at room temperature. This step introduces the bromine atom specifically at the 3-position of the imidazole ring due to electronic and steric factors.
Introduction of the Methyl Carboxylate Group
The carboxylate methyl ester group at the 1-position can be introduced via esterification or by using methyl chloroformate or methyl esters of carboxylic acids in condensation reactions with the heterocyclic amine. This step often employs coupling reagents or acid chlorides in solvents such as dichloromethane or methanol under mild conditions to yield the methyl ester derivative.
Formation of the Dihydrochloride Salt
To improve the compound’s physicochemical properties, the free base is converted into its dihydrochloride salt by treatment with hydrochloric acid in solvents such as methanol, dichloromethane, or ethyl acetate. This salt formation enhances solubility and stability, facilitating handling and further applications.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Amide formation | Pyrazine-2-methylamine + acid anhydride, ice-water bath, then room temp | Amide intermediate |
| 2 | Cyclization | Phosphorus oxychloride + phosphorus pentoxide, reflux | Imidazo[1,5-a]pyrazine core |
| 3 | Bromination | Bromine or NBS, ethanol, room temperature | 3-Bromo-imidazo[1,5-a]pyrazine derivative |
| 4 | Esterification | Methyl chloroformate or methyl ester, dichloromethane/methanol | Methyl ester of 3-bromo-imidazo[1,5-a]pyrazine |
| 5 | Salt formation | HCl in methanol/dichloromethane/ethyl acetate | This compound |
Analytical and Purification Techniques
- Reaction progress is typically monitored by thin-layer chromatography (TLC) until starting materials are consumed.
- Purification is achieved by silica gel column chromatography.
- The final compound is isolated as a white solid with high purity.
- Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and elemental analysis to confirm structure and purity.
Research Findings and Applications
- The compound’s bromine substituent enables further functionalization via nucleophilic substitution, allowing derivatization for medicinal chemistry exploration.
- The fused imidazo[1,5-a]pyrazine scaffold is known for potential biological activity, including enzyme inhibition and receptor binding, making this compound a valuable intermediate in drug discovery.
- The dihydrochloride salt form improves aqueous solubility, facilitating biological assays and formulation development.
Summary Table of Key Data
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C8H12BrCl2N3O2 |
| Molecular Weight | 333.01 g/mol |
| Physical State | White solid |
| Solubility | Enhanced in aqueous media as dihydrochloride salt |
| Key Reagents | Pyrazine-2-methylamine, acid anhydrides, phosphorus oxychloride, bromine/NBS, methyl chloroformate, HCl |
| Typical Yields | 67-99% at various steps (reported in literature) |
| Analytical Methods | TLC, silica gel chromatography, MS, NMR |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the imidazo[1,5-a]pyrazine core.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products
Substitution Products: Various substituted imidazo[1,5-a]pyrazine derivatives.
Oxidation Products: Oxidized forms of the imidazo[1,5-a]pyrazine core.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Scientific Research Applications
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is utilized in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in binding to active sites of enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Variations in Substituents and Core
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Solubility: Dihydrochloride salts (e.g., C₆H₁₁Cl₂N₃) exhibit higher aqueous solubility than neutral or mono-hydrochloride forms .
- Lipophilicity : Methyl ester (logP ~1.5–2.0) increases membrane permeability compared to carboxylic acid analogs (logP ~0.5) .
Biological Activity
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C8H7BrN2O2·2HCl
- Molecular Weight: 276.47 g/mol
- CAS Number: Not explicitly listed but related to similar compounds.
Mechanisms of Biological Activity
Research indicates that methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : Studies have shown that imidazo[1,5-a]pyrazines possess significant antimicrobial properties. The compound's structure allows it to interact with microbial cell membranes and inhibit growth.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in various pathogens .
1. Antimicrobial Efficacy
A study conducted on various imidazo[1,5-a]pyrazine derivatives revealed that methyl 3-bromo derivative showed promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine | 32 | E. coli |
| Standard Antibiotic | 64 | E. coli |
2. Antioxidant Activity
In vitro assays demonstrated that the compound effectively reduced the formation of reactive oxygen species (ROS) in human cell lines. The antioxidant capacity was measured using the DPPH assay.
| Compound | IC50 (µM) |
|---|---|
| Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine | 25 |
| Ascorbic Acid (Standard) | 20 |
3. Enzyme Inhibition Studies
Another significant aspect of the research focused on the inhibition of DHODH by this compound. In cell-based assays, it was found to be more effective than known inhibitors such as brequinar and teriflunomide.
| Compound | IC50 (nM) |
|---|---|
| Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine | 50 |
| Brequinar | 100 |
| Teriflunomide | 150 |
Q & A
Q. Table 1: Activity Comparison of Structural Analogs
| Compound | Core Structure | IC₅₀ (μM) | Target Enzyme |
|---|---|---|---|
| Target Compound | Pyrazine | 0.45 | Kinase X |
| 3-Bromo-imidazo[1,2-a]pyridine | Pyridine | 1.2 | Kinase X |
| Carboxylate-free analog | Pyrazine | >10 | Kinase X |
Key Insight: The pyrazine core and carboxylate group synergistically enhance target binding, while bromine improves selectivity .
Advanced: How do structural modifications at the 3-bromo and carboxylate positions influence reactivity and biological interactions?
Methodological Answer:
- 3-Bromo Substitution:
- Reactivity: Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling derivatization with aryl/heteroaryl boronic acids .
- Biological Impact: Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., ΔΔG = -2.3 kcal/mol vs. non-brominated analogs) .
- Carboxylate Group:
- Reactivity: Participates in amide coupling (EDC/HOBt) to generate prodrugs or fluorescent probes .
- Biological Impact: The methyl ester improves cell permeability (logP = 1.8 vs. 0.5 for free acid), while hydrolysis in vivo releases the active acid form .
Advanced: What experimental designs are recommended for studying this compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Assays: Use stopped-flow fluorescence to measure enzyme inhibition constants (Kᵢ) under pseudo-first-order conditions .
- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) with crystal structures of target enzymes (PDB: 3QZZ) to identify binding motifs .
- Mutagenesis Studies: Compare inhibition in wild-type vs. mutant enzymes (e.g., Ala substitution at residue Lys123) to validate binding sites .
Advanced: How can researchers address discrepancies in solubility and stability data for this compound?
Methodological Answer:
- Solubility:
- Stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
